Ozanimod Hydrochloride
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Overview
Description
Ozanimod hydrochloride is an immunomodulatory medication primarily used for the treatment of relapsing multiple sclerosis and ulcerative colitis . It acts as a sphingosine-1-phosphate receptor agonist, sequestering lymphocytes to peripheral lymphoid organs and away from their sites of chronic inflammation .
Preparation Methods
The synthesis of ozanimod hydrochloride involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The industrial production methods typically involve the use of specific reagents and conditions to ensure high yield and purity . The process includes the use of protective groups for hydroxyl groups, which are later removed in acidic conditions .
Chemical Reactions Analysis
Ozanimod hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P450 isoforms, aldehyde dehydrogenase, and alcohol dehydrogenase . The major products formed from these reactions are active metabolites such as CC112273 and CC1084037 .
Scientific Research Applications
Ozanimod hydrochloride has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and reactions. In biology and medicine, it is used to treat relapsing multiple sclerosis and ulcerative colitis . It is also being investigated for its potential use in treating other inflammatory diseases .
Mechanism of Action
Ozanimod hydrochloride exerts its effects by binding with high affinity to sphingosine-1-phosphate receptors 1 and 5 . This binding inhibits the capacity of inflammation-causing lymphocytes from reaching the inflamed colon, thereby reducing inflammation . The molecular targets involved include various G-protein-coupled receptor subtypes .
Comparison with Similar Compounds
Ozanimod hydrochloride is compared with other sphingosine-1-phosphate receptor modulators such as fingolimod and siponimod . While all these compounds target sphingosine-1-phosphate receptors, this compound is unique in its selectivity for receptors 1 and 5, which contributes to its specific therapeutic effects . Other similar compounds include adalimumab, vedolizumab, and ustekinumab, which are used for similar indications but have different mechanisms of action .
Properties
CAS No. |
1618636-37-5 |
---|---|
Molecular Formula |
C23H25ClN4O3 |
Molecular Weight |
440.9 g/mol |
IUPAC Name |
5-[3-[(1S)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile;hydrochloride |
InChI |
InChI=1S/C23H24N4O3.ClH/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28;/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3;1H/t20-;/m0./s1 |
InChI Key |
HAOOCAKHSFYDBU-BDQAORGHSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@@H](C4=CC=C3)NCCO)C#N.Cl |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N.Cl |
Origin of Product |
United States |
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